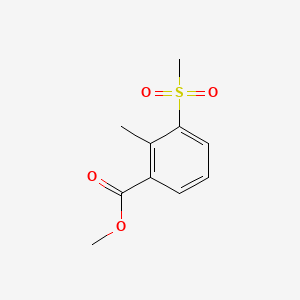

Methyl 2-Methyl-3-(methylsulfonyl)benzoate

Description

Methyl 2-Methyl-3-(methylsulfonyl)benzoate (CAS No. 1256633-15-4) is a benzoate ester featuring a methyl group at position 2 and a methylsulfonyl group at position 3 of the benzene ring. Its structural uniqueness lies in the spatial arrangement of substituents, which may confer distinct biological or physicochemical properties compared to simpler alkyl benzoates like methyl benzoate .

Properties

IUPAC Name |

methyl 2-methyl-3-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-7-8(10(11)14-2)5-4-6-9(7)15(3,12)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFQPCDSXMVFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256633-15-4 | |

| Record name | Methyl 2-Methyl-3-(methylsulfonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Methyl-3-(methylsulfonyl)benzoate can be achieved through several methods. One common approach involves the sulfonylation of 2-methylbenzoic acid followed by esterification. The reaction typically proceeds as follows:

Sulfonylation: 2-Methylbenzoic acid is reacted with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Esterification: The resulting 2-methyl-3-(methylsulfonyl)benzoic acid is then esterified using methanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Methyl-3-(methylsulfonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium, typically at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether, under reflux conditions.

Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 2-Methyl-3-(methylsulfonyl)benzoic acid.

Reduction: 2-Methyl-3-(methylsulfonyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-Methyl-3-(methylsulfonyl)benzoate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: The compound is studied for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 2-Methyl-3-(methylsulfonyl)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Sulfonyl vs. Sulfinyl Groups

Methyl 2-Methyl-3-(methylsulfonyl)benzoate differs from sulfinyl analogs (e.g., methylsulfinyl benzofurans in ) in oxidation state. Sulfonyl groups (–SO₂CH₃) are more electron-withdrawing than sulfinyl (–SOCH₃), leading to greater stability in acidic or oxidative environments .

Comparison with Alkyl Benzoates

Simple alkyl benzoates (e.g., methyl benzoate) lack sulfonyl groups and are primarily used in cosmetics as emollients . In contrast, sulfonyl-substituted benzoates are niche intermediates for herbicides, such as metsulfuron-methyl (), which inhibits acetolactate synthase in plants .

Agrochemical Potential

The methylsulfonyl group is critical in sulfonylurea herbicides (e.g., ethametsulfuron-methyl, CAS 111353-84-5), where it binds to plant enzymes .

Biological Activity

Methyl 2-Methyl-3-(methylsulfonyl)benzoate is a compound of significant interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical formula: . The compound features a benzoate structure with a methylsulfonyl group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Sulfonylation : Reacting 2-methylbenzoic acid with methanesulfonyl chloride in the presence of a base (e.g., pyridine).

- Esterification : Converting the resulting acid to the ester using methanol and a catalyst (e.g., sulfuric acid) under reflux conditions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, such as cyclooxygenases (COX).

This compound likely interacts with several molecular targets within biological systems. Its mechanism may involve:

- Enzyme Inhibition : The compound can inhibit enzymes critical for inflammation and microbial growth.

- Receptor Modulation : It may bind to specific receptors, altering cellular responses and signaling pathways .

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Anti-inflammatory Research

In another study focusing on anti-inflammatory effects, the compound was tested in vitro on human cell lines exposed to inflammatory cytokines. Results showed a marked reduction in pro-inflammatory markers such as TNF-alpha and IL-6 when treated with this compound, suggesting its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory | Sulfonyl group enhances activity |

| Methyl 2-[(methylsulfonyl)amino]benzoate | Structure | Moderate antimicrobial | Lacks additional methyl group |

| Methyl 2-methoxybenzoate | Structure | Low antimicrobial | No sulfonyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.